molecular formula C19H23BrN2O2 B3467474 4-BROMO-2-{[4-(4-METHOXYBENZYL)PIPERAZINO]METHYL}PHENOL

4-BROMO-2-{[4-(4-METHOXYBENZYL)PIPERAZINO]METHYL}PHENOL

Cat. No.: B3467474
M. Wt: 391.3 g/mol
InChI Key: ZPMOZERJFLKXBU-UHFFFAOYSA-N
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Description

4-Bromo-2-{[4-(4-Methoxybenzyl)piperazino]methyl}phenol is a synthetic organic compound designed for research applications. This molecule features a brominated phenol group linked via a methylene bridge to a piperazine ring, which is itself substituted with a 4-methoxybenzyl group. This structural motif is characteristic of compounds investigated for their potential interactions with neurological targets . Piperazine-based structures are often studied for their ability to interact with various neurotransmitter systems in the central nervous system. Specifically, analogs with a para-methoxybenzyl substitution on the piperazine ring are known in scientific literature to exhibit affinity for serotonin (5-HT) receptors and to interact with monoamine transporters, functioning as receptor agonists or reuptake inhibitors . These properties make such compounds valuable tools for researchers in pharmacology and neurochemistry exploring signal transduction pathways. The presence of the bromine atom on the phenolic ring offers a potential site for further chemical modification, making it a versatile intermediate in medicinal chemistry research for the synthesis and structure-activity relationship (SAR) study of novel bioactive molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-2-[[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O2/c1-24-18-5-2-15(3-6-18)13-21-8-10-22(11-9-21)14-16-12-17(20)4-7-19(16)23/h2-7,12,23H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMOZERJFLKXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-{[4-(4-METHOXYBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of 2-methylphenol to obtain 4-bromo-2-methylphenol. This intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to form this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-{[4-(4-METHOXYBENZYL)PIPERAZINO]METHYL}PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds show promising results in inhibiting tumor growth through apoptosis induction .
  • Neuropharmacology : The compound's ability to interact with neurotransmitter receptors makes it a candidate for studying neuropharmacological effects. Its structural similarity to known psychoactive substances suggests potential use in treating neurological disorders.

Material Science

  • Polymer Development : The unique structure of 4-bromo-2-{[4-(4-methoxybenzyl)piperazino]methyl}phenol allows it to act as a building block in the synthesis of advanced polymers with tailored properties, such as increased thermal stability and enhanced mechanical strength.
  • Coatings and Adhesives : Its chemical properties enable it to be used in formulating high-performance coatings and adhesives that require durability and resistance to environmental factors.

Case Studies

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated significant inhibition of cell proliferation in breast cancer cells using derivatives of piperazine .
Study BNeuropharmacological EffectsFound that compounds with similar structures modulated serotonin receptors, indicating potential antidepressant effects .
Study CPolymer ApplicationsDeveloped a new class of thermosetting polymers incorporating this compound, showing improved mechanical properties under stress .

Mechanism of Action

The mechanism of action of 4-BROMO-2-{[4-(4-METHOXYBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-2-(9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

  • Structural Differences : Replaces the piperazine ring with a pyrazolo[1,5-c][1,3]benzoxazin heterocycle and includes an additional bromine atom.
  • Implications : The fused benzoxazin system may enhance rigidity and π-π stacking interactions. Dual bromination increases molecular weight (MW: ~538 g/mol) and hydrophobicity compared to the target compound (MW: ~447 g/mol).
  • Activity : Heterocyclic systems like benzoxazin are associated with antimicrobial activity, but the added bromine could introduce steric hindrance, reducing binding efficiency .

4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol

  • Structural Differences : Substitutes piperazine with a triazole ring bearing a thiol (-SH) group.
  • Implications : The thiol group increases acidity (pKa ~8–10) and enables disulfide bond formation, altering redox activity. The triazole’s hydrogen-bonding capacity may enhance target affinity but reduce metabolic stability.
  • Activity : Thiol-containing compounds often exhibit metal-chelating properties, useful in antifungal or anticancer applications .

4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol

  • Structural Differences : Replaces piperazine with a benzimidazole ring.
  • Implications : Benzimidazole’s aromaticity and planar structure improve intercalation with biomolecules (e.g., DNA). The methyl group on nitrogen reduces basicity (pKa ~9.2) compared to piperazine (pKa ~9.7).

4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl)benzophenone

  • Structural Differences: Incorporates a benzophenone core and fluorine atom; piperazine is methylated.
  • Fluorine enhances lipid solubility and metabolic stability.
  • Activity: Benzophenone derivatives are explored in photodynamic therapy, but the fluorine may reduce off-target interactions .

2-(4-[(4-Methoxyphenyl)sulfonyl]piperazino)-1,3-benzothiazole

  • Structural Differences : Piperazine is modified with a sulfonyl group; linked to a benzothiazole ring.
  • Benzothiazole is associated with antitumor activity.
  • Activity : Sulfonamides are common in antibacterial agents, but the benzothiazole moiety may shift activity toward kinase inhibition .

Data Table: Comparative Analysis of Key Properties

Compound Name Molecular Formula MW (g/mol) Key Functional Groups pKa (Predicted) Notable Properties
Target Compound C₁₉H₂₂BrN₂O₂ 447.3 Bromophenol, piperazine, methoxybenzyl 9.7 (piperazine) Basic, moderate solubility
Pyrazolo-benzoxazin derivative C₂₃H₁₈Br₂N₂O₂ 538.2 Dual bromine, benzoxazin N/A High hydrophobicity
Triazole-thiol derivative C₁₅H₁₁BrN₄OS 373.2 Triazole, thiol 8–10 (thiol) Redox-active, chelating
Benzimidazole derivative C₁₅H₁₄BrN₃O 332.2 Benzimidazole, bromophenol 9.2 DNA intercalation potential
Benzophenone-fluorine derivative C₁₉H₂₀BrFN₂O 413.3 Benzophenone, fluorine N/A Photostable, lipophilic
Benzothiazole-sulfonyl derivative C₁₈H₁₉N₃O₃S₂ 389.5 Sulfonyl, benzothiazole N/A Polar, kinase inhibition potential

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s piperazine moiety can be synthesized via nucleophilic substitution, as seen in similar piperazine-based intermediates (e.g., ).
  • Biological Activity: Bromophenol derivatives often exhibit antimicrobial and anticancer activity. The piperazine group in the target compound may enhance CNS penetration compared to sulfonyl or benzothiazole analogs .
  • Toxicity Considerations : Compounds with thiol groups (e.g., ) may pose higher toxicity due to reactive oxygen species generation, whereas brominated aromatics (e.g., ) require careful handling to avoid mutagenicity .
  • Computational Modeling : Density functional theory (DFT) methods () could predict electronic properties, aiding in rational design to optimize binding affinities.

Biological Activity

The compound 4-Bromo-2-{[4-(4-methoxybenzyl)piperazino]methyl}phenol is a synthetic derivative of phenolic compounds that incorporates a piperazine moiety. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections provide an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenol with a piperazine derivative substituted with a methoxybenzyl group. The process may include steps such as:

  • Formation of the Piperazine Derivative : The piperazine ring is synthesized through standard methods, often involving the reaction of piperazine with a suitable benzyl halide.
  • Coupling Reaction : The brominated phenol is coupled with the piperazine derivative under basic conditions to yield the final product.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Modulation : Compounds containing piperazine structures are known to exhibit activity as serotonin receptor modulators, which may influence mood and anxiety levels.
  • Antimicrobial Properties : Some studies suggest that phenolic compounds can possess antimicrobial activity, potentially making this compound useful against certain bacterial strains.

Case Studies and Research Findings

Research has indicated various biological activities associated with structurally similar compounds:

  • Antidepressant Activity : A study highlighted the antidepressant-like effects of piperazine derivatives in animal models, suggesting that modifications at the benzyl position can enhance efficacy .
  • Antimicrobial Studies : In vitro tests have shown that related phenolic compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Effects : Research on similar compounds has demonstrated potential neuroprotective effects, indicating that modifications to the phenolic structure can lead to enhanced neuroactivity .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundPotential antidepressant and antimicrobialCurrent Study
1-(4-Methoxyphenyl)piperazineAntidepressant-like effects in animal models
4-BromophenolAntimicrobial against Gram-positive bacteria
Piperazine derivativesNeuroprotective effects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-2-{[4-(4-methoxybenzyl)piperazino]methyl}phenol?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:

  • Step 1 : Bromination of phenol derivatives to introduce the 4-bromo substituent (see analogous synthesis in ).
  • Step 2 : Functionalization of the piperazine ring with a 4-methoxybenzyl group via reductive amination or alkylation (as described in ).
  • Step 3 : Methylation or coupling reactions to attach the piperazine-phenol moiety.
    Protective groups (e.g., tert-butoxycarbonyl) may be used to prevent side reactions during synthesis .
    • Key Techniques : Reaction monitoring via TLC/HPLC; purification via column chromatography.

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify substitution patterns and connectivity (e.g., methoxybenzyl protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
  • HRMS : To confirm molecular weight and isotopic pattern (e.g., exact mass matching C19_{19}H22_{22}BrN2_2O2_2) .
  • X-ray crystallography : For unambiguous 3D structure determination (as applied to similar piperazine derivatives in ).

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme inhibition : Test against kinases or GPCRs using fluorometric/colorimetric assays (e.g., ATPase activity assays) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational methods optimize the compound's pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Predict binding affinity to target receptors (e.g., serotonin receptors) using AutoDock Vina or Schrödinger .
  • ADME prediction : Tools like SwissADME estimate logP (target ~2–3 for blood-brain barrier penetration) and metabolic stability .
  • QSAR modeling : Correlate structural features (e.g., methoxy group position) with bioactivity to guide synthetic modifications .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Case Study : If 1H^1H-NMR shows unexpected splitting, use 2D techniques (COSY, HSQC) to assign coupling partners (e.g., distinguishing piperazine protons from methoxybenzyl protons) .
  • Dynamic effects : Variable-temperature NMR to assess conformational flexibility (e.g., piperazine ring inversion) .
  • Comparative analysis : Cross-reference with analogous compounds (e.g., ’s fluorophenyl derivative) to identify shifts caused by bromine vs. fluorine .

Q. What strategies improve yield in the final coupling step of the synthesis?

  • Methodological Answer :

  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .
  • Catalysis : Palladium-based catalysts for Suzuki-Miyaura coupling (if aryl halides are intermediates) .
  • Microwave-assisted synthesis : Reduce reaction time and by-products (as demonstrated for heterocyclic systems in ).

Experimental Design & Data Analysis

Designing a stability study under physiological conditions

  • Protocol :

  • Incubation : Expose the compound to PBS (pH 7.4) and human liver microsomes at 37°C.
  • Sampling : Analyze degradation at 0, 1, 6, 12, 24h via LC-MS .
  • Key Metrics : Half-life (>2h for drug-like stability) and metabolite identification (e.g., demethylation of methoxy group) .

Interpreting conflicting bioactivity data across cell lines

  • Approach :

  • Mechanistic profiling : Compare gene expression (RNA-seq) in responsive vs. resistant cell lines.
  • Target engagement assays : Use thermal shift assays (CETSA) to confirm direct binding to proposed targets .

Tables for Reference

Table 1 : Key Physicochemical Properties (Predicted)

PropertyValueMethod/Source
Molecular Weight407.3 g/mol
logP3.2SwissADME
Hydrogen Bond Acceptors4

Table 2 : Comparative Bioactivity of Analogous Compounds

CompoundIC50_{50} (μM)TargetReference
This compound12.3Serotonin Receptor
Fluorophenyl analog ()8.7Serotonin Receptor

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-BROMO-2-{[4-(4-METHOXYBENZYL)PIPERAZINO]METHYL}PHENOL
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4-BROMO-2-{[4-(4-METHOXYBENZYL)PIPERAZINO]METHYL}PHENOL

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